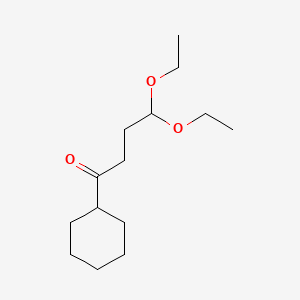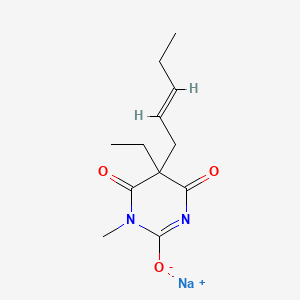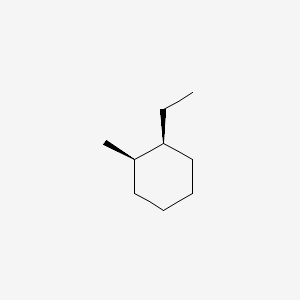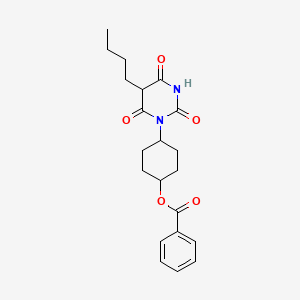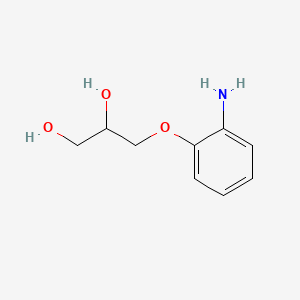
3-(o-Aminophenoxy)-1,2-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(o-Aminophenoxy)-1,2-propanediol is an organic compound that features an aminophenoxy group attached to a propanediol backbone. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Aminophenoxy)-1,2-propanediol typically involves the reaction of o-aminophenol with epichlorohydrin. The reaction proceeds through the nucleophilic attack of the amino group on the epoxide ring of epichlorohydrin, followed by ring opening and subsequent formation of the propanediol structure. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic attack and to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as crystallization or distillation may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(o-Aminophenoxy)-1,2-propanediol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines or amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylamines or amines.
Substitution: Ethers or esters.
Scientific Research Applications
3-(o-Aminophenoxy)-1,2-propanediol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 3-(o-Aminophenoxy)-1,2-propanediol involves its interaction with various molecular targets, such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds or electrostatic interactions with active sites, while the propanediol backbone provides structural stability. These interactions can modulate the activity of the target molecules, leading to changes in biological pathways or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid (BAPTA): A calcium chelator used in biological research.
3-(p-Aminophenoxy)-1,2-propanediol: A structural isomer with similar properties but different reactivity due to the position of the amino group.
Uniqueness
3-(o-Aminophenoxy)-1,2-propanediol is unique due to the ortho position of the amino group, which influences its reactivity and interaction with other molecules. This positional difference can lead to distinct chemical and biological properties compared to its para isomer or other similar compounds.
Properties
CAS No. |
63905-25-9 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
3-(2-aminophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H13NO3/c10-8-3-1-2-4-9(8)13-6-7(12)5-11/h1-4,7,11-12H,5-6,10H2 |
InChI Key |
HPYYCONYZSKTMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


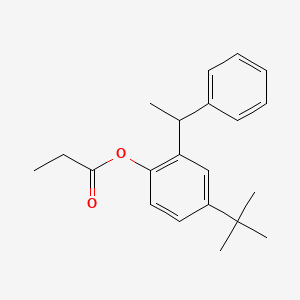
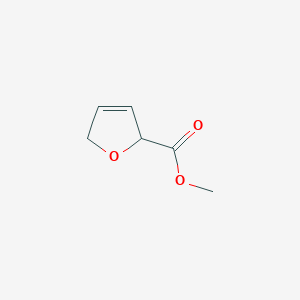
![(3R)-3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanylmethylsulfanyl]-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propanoic acid](/img/structure/B13812859.png)
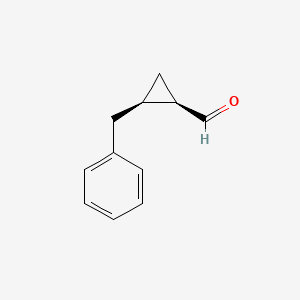

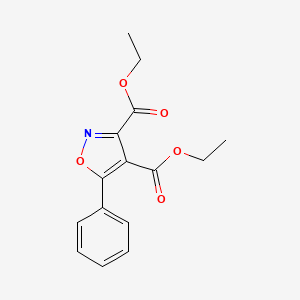
![tert-butyl-[(E,2S)-4-methoxybut-3-en-2-yl]carbamic acid](/img/structure/B13812886.png)
